molecular formula C16H11NO5 B13671846 2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione

2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B13671846
M. Wt: 297.26 g/mol
InChI Key: MMUJBCJOBCGBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to an indene-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione typically involves the following steps:

    Nitration: The starting material, 4-methoxyacetophenone, undergoes nitration to introduce a nitro group at the meta position relative to the methoxy group.

    Cyclization: The nitrated product is then subjected to cyclization with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the indene-1,3-dione structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

Major Products Formed

    Reduction: 2-(4-Amino-3-methoxyphenyl)-1H-indene-1,3(2H)-dione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.

    Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxy-3-nitrophenyl)acetic acid
  • N-(4-Methoxy-3-nitrophenyl)acetamide
  • (4-Methoxy-3-nitrophenyl)methanamine hydrochloride

Uniqueness

2-(4-Methoxy-3-nitrophenyl)-1H-indene-1,3(2H)-dione is unique due to its indene-1,3-dione core structure, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with specific biological and material properties.

Properties

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

2-(4-methoxy-3-nitrophenyl)indene-1,3-dione

InChI

InChI=1S/C16H11NO5/c1-22-13-7-6-9(8-12(13)17(20)21)14-15(18)10-4-2-3-5-11(10)16(14)19/h2-8,14H,1H3

InChI Key

MMUJBCJOBCGBNW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]

Origin of Product

United States

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